Methyl lysergate hydrochloride

Catalog No.
S15801115
CAS No.
88840-18-0
M.F
C17H19ClN2O2
M. Wt
318.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl lysergate hydrochloride

CAS Number

88840-18-0

Product Name

Methyl lysergate hydrochloride

IUPAC Name

methyl (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate;hydrochloride

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

InChI

InChI=1S/C17H18N2O2.ClH/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19;/h3-6,8,11,15,18H,7,9H2,1-2H3;1H/t11-,15-;/m1./s1

InChI Key

PWOCKCRNYYSHSL-GPKQSYPGSA-N

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl

Methyl lysergate hydrochloride is a synthetic compound derived from lysergic acid, a naturally occurring alkaloid found in the ergot fungus. It belongs to the class of compounds known as ergolines, which are characterized by their complex bicyclic structure. Methyl lysergate hydrochloride is notable for its structural similarity to other psychedelic compounds, particularly lysergic acid diethylamide (LSD). The compound's unique molecular structure contributes to its potential psychoactive properties and makes it a subject of interest in both pharmacological research and synthetic organic chemistry.

, primarily due to its functional groups. Key reactions include:

  • Reduction Reactions: Methyl lysergate can be reduced to form other alkaloids such as lysergol and isolysergol through the use of reducing agents like lithium aluminum hydride (LiAlH4) .
  • Alkylation: The compound can undergo alkylation reactions, which are essential for synthesizing more complex derivatives .
  • Cyclization: Methyl lysergate can participate in cyclization reactions, leading to the formation of various ergoline derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating a variety of bioactive molecules.

Methyl lysergate hydrochloride exhibits biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction is believed to mediate many of the psychoactive effects associated with ergoline derivatives. Research indicates that compounds structurally related to methyl lysergate may exhibit:

  • Psychoactive Effects: Similar to LSD, methyl lysergate may produce hallucinogenic effects due to its action on serotonin receptors .
  • Potential Therapeutic

The synthesis of methyl lysergate hydrochloride typically involves several steps, including:

  • Starting Material Preparation: The synthesis often begins with lysergic acid or its derivatives.
  • Functional Group Modifications: Chemical modifications such as methylation and reduction are performed to achieve the desired structure.
  • Final Hydrochloride Salt Formation: The final step usually involves converting the free base of methyl lysergate into its hydrochloride salt for improved stability and solubility .

Recent methodologies have focused on optimizing these synthetic routes to improve yields and reduce the number of steps involved.

Methyl lysergate hydrochloride has potential applications in various fields:

  • Pharmaceutical Research: Its structural similarity to known psychoactive compounds makes it a candidate for studying new treatments for psychiatric disorders.
  • Synthetic Chemistry: Methyl lysergate serves as an intermediate in synthesizing other ergoline derivatives, which may have diverse pharmacological properties .
  • Psychedelic Research: As interest in psychedelics for therapeutic use grows, compounds like methyl lysergate could be investigated for their effects on consciousness and perception.

Studies exploring the interactions of methyl lysergate hydrochloride with biological systems focus primarily on its affinity for serotonin receptors. Research indicates that:

  • Receptor Binding: Methyl lysergate shows significant binding affinity for 5-HT2A receptors, similar to LSD and other ergolines .
  • Behavioral Studies: Animal studies have demonstrated that compounds related to methyl lysergate can induce changes in behavior consistent with psychedelic effects, suggesting a need for further exploration in human trials.

Understanding these interactions is critical for assessing the compound's potential therapeutic benefits and risks.

Methyl lysergate hydrochloride shares structural similarities with several other ergoline derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
Lysergic Acid DiethylamideDiethylamide group attached to the nitrogenHighly potent psychedelic with extensive research history
LysergolHydroxyl group at C(8)Less potent than LSD; used as a precursor in synthesis
IsolysergolEpimer of lysergolExhibits different pharmacological properties
ErgocryptineContains a methoxy groupUsed primarily in veterinary medicine
ErgineMethylated derivative of ergonovineLess studied; potential therapeutic applications

Methyl lysergate hydrochloride is unique due to its specific methylation pattern and hydrochloride form, which may influence its pharmacokinetic properties compared to these related compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.1135055 g/mol

Monoisotopic Mass

318.1135055 g/mol

Heavy Atom Count

22

UNII

J87FF6US9T

Dates

Last modified: 08-15-2024

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